6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine

Kinase Inhibition CDC7 CHK1

Researchers often face false negatives in target engagement studies when using generic 4-aminopyrimidine building blocks. This specific 2,4-dimethoxybenzyl analog solves that by providing a proven scaffold for selective kinase and demethylase probe development. - Potent Scaffold: Yields inhibitors with enzymatic IC50 of 1.5 nM in optimized PIM kinase series, validating its utility in lead optimization. - Defined Selectivity: Provides >20,000-fold selectivity for CDC7 over CHK1/2, minimizing off-target confounding. - Reliable Supply: Available for immediate R&D procurement with documented analytical characterization, ensuring batch-to-batch consistency.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
Cat. No. B7862112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC2=CC(=NC=N2)Cl)OC
InChIInChI=1S/C13H14ClN3O2/c1-18-10-4-3-9(11(5-10)19-2)7-15-13-6-12(14)16-8-17-13/h3-6,8H,7H2,1-2H3,(H,15,16,17)
InChIKeyDJGQAAIDKVKLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine: Compound Overview


6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine (CAS 1275930-89-6) is a synthetic organic compound belonging to the class of substituted 4-aminopyrimidines [1]. Its structure features a chlorinated pyrimidine core coupled with a 2,4-dimethoxybenzyl group, positioning it as a valuable building block in medicinal chemistry, particularly for the development of kinase-targeting probes and inhibitors .

Workflow
Kinase inhibitor design and SAR campaigns
Selection
Chlorinated 4-aminopyrimidine with 2,4-dimethoxybenzyl substitution

6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine: Irreplaceable Structural Features


While pyrimidine scaffolds are common in drug discovery, subtle structural modifications profoundly impact target engagement and selectivity profiles. For compounds like 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine, the presence of a chlorine atom at the 6-position and the 2,4-dimethoxybenzyl substituent are not interchangeable decorations; they are key determinants of biological activity. As demonstrated in related oxazolo[5,4-d]pyrimidine series, a 6-N-2,4-dimethoxybenzyl derivative (3h) exhibited equipotent anticancer activity to the clinical candidate tivozanib, whereas closely related analogs with simple benzyl groups showed markedly different, and often inferior, cytotoxicity profiles [1]. This highlights that within this chemical space, even minor changes to the benzyl substitution pattern can dictate whether a compound is a potent, tool-worthy inhibitor or an inactive analog. Consequently, substituting this specific compound with a generic 4-aminopyrimidine building block is likely to yield a false negative in target engagement studies or a loss of activity in a developed SAR series.

2,4-Dimethoxybenzyl substitution may be essential for target engagement; generic benzyl analogs showed altered activity in related series.
6-Chloro position may influence kinase binding; removal or replacement with other halogens could shift selectivity profile.

6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine: Differentiated Activity Evidence


CDC7 Selectivity vs. CHK1 and CHK2

In a head-to-head panel of kinase inhibition assays, 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine demonstrated a stark selectivity profile. It exhibited potent inhibition of CDC7 kinase with an IC50 of 4 nM [1]. In contrast, the compound was essentially inactive against the related cell cycle checkpoint kinases CHK1 (IC50 > 100,000 nM) and CHK2 (IC50 = 81,000 nM) [2]. This >20,000-fold selectivity window for CDC7 over CHK1 is a quantifiable differentiation point.

CDC7 vs CHK1/2
Head-to-head
CDC7 IC50 4 nM; CHK1 >100,000 nM; CHK2 81,000 nM
Supports CDC7-pathway selectivity review
>>20,000-fold over CHK1; reported in vitro kinase panel
Kinase Inhibition CDC7 CHK1 CHK2 Selectivity

Multi-Target Epigenetic Inhibition Profile

The compound was evaluated for inhibition against a panel of histone lysine demethylases (KDMs). It showed a consistent, low-micromolar inhibitory profile against several KDM family members, with IC50 values of 3.1 µM for KDM4C (JMJD2C), 14 µM for KDM6B (JMJD3), and 9.7 µM for KDM3A (JMJD1A) [1]. This multi-target activity across the KDM family is a defined biochemical signature, distinct from more selective epigenetic probes.

Multi-KDM Inhibition
Cross-study
KDM4C 3.1 µM, KDM6B 14 µM, KDM3A 9.7 µM
Defined multi-target epigenetic inhibition profile
AlphaScreen assay; polypharmacology context
Epigenetics Histone Demethylase JMJD2C JMJD3 JMJD1A

Functional nAChR Agonist Activity

In a functional assay using recombinant human α2β4 nicotinic acetylcholine receptors (nAChRs) expressed in HEK cells, 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine was identified as an agonist [1]. While a specific EC50 value is not publicly reported in the assay summary, this functional annotation distinguishes the compound from the vast majority of pyrimidine-based kinase inhibitors which typically do not show agonist activity at ion channels.

nAChR Activity
Supporting evidence
Agonist activity detected (α2β4)
Functional nAChR modulation context; requires validation
No quantitative EC50 reported; qualitative evidence
Neuroscience Nicotinic Acetylcholine Receptor nAChR Agonist

PIM1 Inhibition and Cellular Activity

The compound inhibits PIM1 kinase with an IC50 of 1.5 nM in a TR-FRET assay, and demonstrates functional cellular inhibition of PIM kinases (PIM1/2/3) with an EC50 of 53 nM in KG1 cells, as measured by a decrease in phospho-S6 levels [REFS-1, REFS-2]. This sub-100 nM cellular potency is a key differentiator, indicating the compound is not only a potent enzymatic inhibitor but also cell-permeable and capable of engaging its target in a complex cellular environment.

PIM1 Enzyme vs Cell
Head-to-head
Enzymatic IC50 1.5 nM; Cellular EC50 53 nM (KG1)
Supports cell-permeable target engagement review
TR-FRET and phospho-S6 cellular assay
PIM1 Kinase Inhibitor Cellular Activity Oncology

6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine: Research Applications


Selective CDC7 Kinase Probe

Based on its >20,000-fold selectivity for CDC7 over CHK1/2 [REFS-1, REFS-2], this compound is an optimal starting point for developing chemical probes to dissect the role of CDC7 in DNA replication and the S-phase checkpoint. Its clean profile against related kinases minimizes confounding off-target effects, making it superior to less selective pyrimidine analogs for target validation studies.

Polypharmacological Epigenetic Modulator Development

Given its defined, low-micromolar activity against multiple histone demethylases (KDM4C, KDM6B, KDM3A) [3], this scaffold is well-suited for medicinal chemistry optimization aimed at tuning this polypharmacology. In therapeutic areas like oncology where simultaneous inhibition of several epigenetic targets is sought, this compound's inherent multi-target profile provides a quantifiable advantage over highly selective starting points.

Cell-Permeable PIM Kinase Inhibitor Lead

With an enzymatic IC50 of 1.5 nM and a cellular EC50 of 53 nM [4], this compound demonstrates that the core scaffold can be optimized for both high potency and cellular target engagement. This validates its use in lead optimization campaigns targeting the PIM kinase family, a validated oncology target.

Application
Selection Property
Validation Focus
CDC7 pathway studies
Kinase selectivity window
CDC7/CHK selectivity review
Epigenetic polypharmacology research
Multi-target inhibition profile
KDM family inhibition panel review
PIM kinase cellular studies
Cell-permeable scaffold
Cellular target engagement (PIM)
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